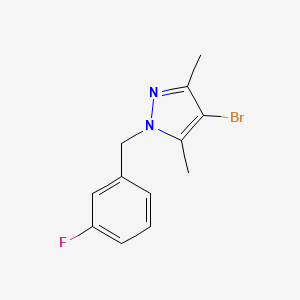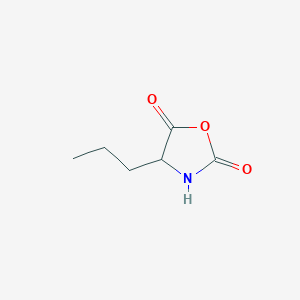carbohydrazide](/img/structure/B11723623.png)
N'-[(2E)-butan-2-ylidene](tert-butoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2E)-butan-2-ylidenecarbohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a tert-butoxy group and a butan-2-ylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2E)-butan-2-ylidenecarbohydrazide typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2E)-butan-2-ylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N’-(2E)-butan-2-ylidenecarbohydrazide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’-(2E)-butan-2-ylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide
- N-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
Uniqueness
N’-(2E)-butan-2-ylidenecarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(Z)-butan-2-ylideneamino]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7- |
Clave InChI |
SRDPPBNJUNAGNM-YFHOEESVSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)OC(C)(C)C)/C |
SMILES canónico |
CCC(=NNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)




![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)

![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)




